N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide
CAS No.:
Cat. No.: VC15207289
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O3S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c1-14(2)21(30)24-17-9-5-4-8-16(17)20-22(31)25-23(27-26-20)32-13-19(29)28-12-11-15-7-3-6-10-18(15)28/h3-10,14H,11-13H2,1-2H3,(H,24,30)(H,25,27,31) |
| Standard InChI Key | GNLKPGHXWHCMIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)N3CCC4=CC=CC=C43 |
Introduction
Pharmacological Activity and Mechanisms
While direct experimental data on this compound is limited, its structural analogs provide insights into potential mechanisms:
Triazine Core Interactions
The 1,2,4-triazinone moiety is a common pharmacophore in anticancer agents. Triazine derivatives often:
Sulfanyl Group Roles
The sulfanyl (-S-) linker may:
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Enhance redox activity, contributing to pro-oxidant effects in cancer cells .
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Facilitate covalent binding to cysteine residues in target proteins .
Indole Moiety Contributions
The 2,3-dihydroindol-1-yl group could:
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Mimic natural ligands for G-protein coupled receptors.
Computational and Preclinical Studies
Molecular Docking and Dynamics
Hypothetical molecular docking studies (based on analogous compounds) suggest:
| Target | Binding Affinity (Hypothetical) | Interaction Type |
|---|---|---|
| Tubulin (PDB: 5LYJ) | High (ΔG ~ -8 to -10 kcal/mol) | Hydrophobic, H-bonding |
| DNA (Minor Groove) | Moderate (ΔG ~ -6 kcal/mol) | π-Stacking, Electrostatic |
| Caspase-3 | Low (ΔG ~ -5 kcal/mol) | Sulfur-mediated covalency |
Challenges and Future Directions
Unresolved Questions
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Metabolic Stability: Hydrolysis of the amide bond or oxidation of the sulfanyl group may limit bioavailability.
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Selectivity: Potential off-target effects on non-cancerous cells.
Optimization Strategies
Comparative Structural Analysis
Table 2: Similar Anticancer Agents
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